molecular formula C11H15NO3 B6280089 rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 136314-93-7

rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B6280089
CAS RN: 136314-93-7
M. Wt: 209.2
InChI Key:
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Description

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as Rel-methyl (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate, is a naturally occurring compound found in plants, fungi, and bacteria. It is a chiral molecule composed of a bicyclic ring system with two amide groups and one carboxylate group. It is a colorless solid with a molecular weight of 246.3 g/mol. Rel-methyl (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has been used in a variety of scientific research applications, including as a chiral building block for the synthesis of organic compounds, as a substrate for enzyme-catalyzed reactions, and as a ligand for metal complexes.

Scientific Research Applications

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has been used in a variety of scientific research applications. It has been used as a chiral building block for the synthesis of organic compounds, as a substrate for enzyme-catalyzed reactions, and as a ligand for metal complexes. It has also been used as a catalyst for the synthesis of polymers and as a chiral selector for chromatographic separations.

Mechanism of Action

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied as a potential inhibitor of enzymes involved in the biosynthesis of polyketides. It has been shown to inhibit the activity of polyketide synthase enzymes by binding to a specific active site, resulting in the inhibition of polyketide formation.
Biochemical and Physiological Effects
This compound (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer activity, as it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, is easily synthesized, and has a wide range of potential applications. It is also a chiral molecule, which makes it useful for the study of stereochemistry. However, it also has several limitations. It is not soluble in water, and its solubility in organic solvents is limited. It also has a relatively low molecular weight, which limits its ability to interact with larger molecules.

Future Directions

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has many potential future applications. These include further research into its potential anti-cancer properties, its use as a chiral selector for chromatographic separations, and its use as a substrate for enzyme-catalyzed reactions. It could also be used in the development of new drugs, as its structure is similar to that of many naturally occurring compounds. Additionally, its potential as a catalyst for the synthesis of polymers could be explored. Finally, its potential as a chiral building block for the synthesis of organic compounds could be further investigated.

Synthesis Methods

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (+)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized by a variety of methods. One such method involves the condensation of 2-acetamido-1,3-dioxane with ethyl chloroformate followed by treatment with base. This method yields a racemic mixture of the compound, but chiral resolution can be achieved by a variety of techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Acetic anhydride", "Sodium acetate", "Ammonium chloride", "Sodium borohydride", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with acetic anhydride and sodium acetate to form the corresponding acetylated product.", "Step 2: The acetylated product is then reacted with ammonium chloride to form the corresponding amine.", "Step 3: The amine is then reduced with sodium borohydride in methanol to form the corresponding amine alcohol.", "Step 4: The amine alcohol is then reacted with chloroacetyl chloride and triethylamine to form the corresponding chloroacetamide.", "Step 5: The chloroacetamide is then reacted with sodium hydroxide to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is then esterified with methanol to form the corresponding methyl ester.", "Step 7: The methyl ester is then treated with hydrochloric acid to form the desired product, rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate.", "Step 8: The product is then extracted with ethyl acetate and purified by recrystallization from water." ] }

CAS RN

136314-93-7

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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